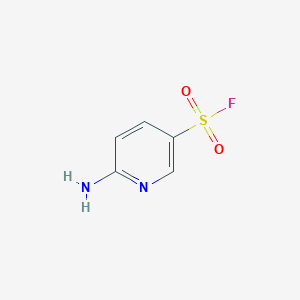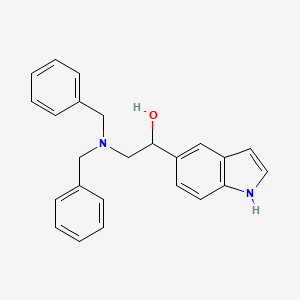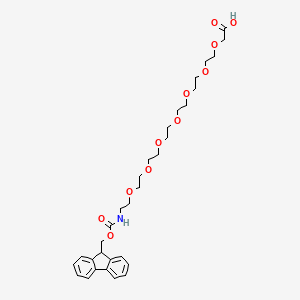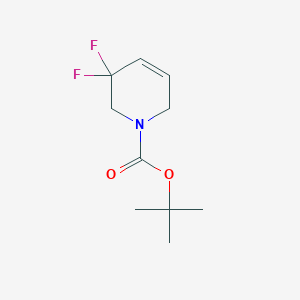
Methyl 4-chloroquinazoline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloroquinazoline-5-carboxylate is an organic compound with the molecular formula C({10})H({7})ClN({2})O({2}) It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloroquinazoline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroanthranilic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the quinazoline ring.
Starting Materials: 4-chloroanthranilic acid, methanol, thionyl chloride.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained around 60-80°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Methyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-5-carboxylic acid.
Reduction: Dihydroquinazoline derivatives.
科学研究应用
Chemistry
In chemistry, methyl 4-chloroquinazoline-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Quinazoline derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of these bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications, including the formulation of specialty chemicals.
作用机制
The mechanism of action of methyl 4-chloroquinazoline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline ring system can bind to active sites, inhibiting or activating biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
相似化合物的比较
Similar Compounds
Methyl 2,4-dichloroquinazoline-5-carboxylate: Another quinazoline derivative with two chlorine atoms, offering different reactivity and biological activity.
Quinazoline-5-carboxylic acid: The carboxylic acid form, which can be further modified to create various derivatives.
4-Chloroquinazoline: A simpler compound lacking the carboxylate group, used in different synthetic applications.
Uniqueness
Methyl 4-chloroquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylate ester group allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
methyl 4-chloroquinazoline-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-8(6)9(11)13-5-12-7/h2-5H,1H3 |
InChI 键 |
KBQGZBRMHAHOFK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=CC=C1)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)

![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)
![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)

